Methyl diethylphosphonoacetate

Catalog No.
S1512734
CAS No.
1067-74-9
M.F
C7H15O5P
M. Wt
210.16 g/mol
Availability
In Stock
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Methyl diethylphosphonoacetate

CAS Number

1067-74-9

Product Name

Methyl diethylphosphonoacetate

IUPAC Name

methyl 2-diethoxyphosphorylacetate

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OC)OCC

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC

Synthesis of Organic Compounds:

  • Allylic Fluorides: Methyl diethylphosphonoacetate serves as a key component in the synthesis of branched allylic fluorides, which are valuable building blocks in organic synthesis and medicinal chemistry. Source: Sigma-Aldrich:
  • Antibiotic Building Blocks: This compound plays a crucial role in regioselective Diels-Alder reactions, leading to the formation of complex molecules with potential antibiotic properties. Source: Sigma-Aldrich:
  • Heterocycles for Diabetes Treatment: Methyl diethylphosphonoacetate participates in the synthesis of substituted thiophenes and furans, heterocyclic compounds being explored for their potential in treating type 2 diabetes. Source: Sigma-Aldrich:
  • Pyridone Alkaloids: It acts as a reagent in the stereoselective Diels-Alder cycloaddition reactions, leading to the synthesis of pyridone alkaloids, which exhibit interesting biological properties, including neuritogenic activity. Source: Sigma-Aldrich:

Medicinal Chemistry Applications:

  • Botulinum Neurotoxin Inhibitors: Methyl diethylphosphonoacetate contributes to the modification of botulinum neurotoxin serotype A protease inhibitors, potentially aiding in the development of novel therapeutic strategies. Source: Sigma-Aldrich:
  • Immunosuppressive Agents: This compound finds application in the synthesis of immunosuppressive cyclopentanediol derivatives, which hold promise in the field of organ transplantation and autoimmune disease management. Source: Sigma-Aldrich:

Methyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C7_7H15_{15}O5_5P. It features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom that is further connected to two ethyl groups and a methyl group. This compound is known for its utility in organic synthesis, particularly as a reagent in various

  • Formation of Allylic Fluorides: It serves as a reagent in the preparation of allylic fluorides, which are important intermediates in organic synthesis .
  • Regioselective Diels-Alder Reactions: The compound is utilized in regioselective Diels-Alder reactions, allowing for the formation of complex cyclic structures .
  • Deprotonation Mechanisms: The deprotonation of methyl diethylphosphonoacetate can occur in the presence of lithium salts and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to the formation of phosphonate carbanions .

The synthesis of methyl diethylphosphonoacetate typically involves the following steps:

  • Phosphorylation Reaction: The reaction begins with the phosphorylation of acetic acid using diethyl phosphite.
  • Esterification: This step involves esterifying the resulting phosphonic acid with methanol to yield methyl diethylphosphonoacetate.
  • Purification: The product is then purified through distillation or chromatography to achieve the desired purity level.

Methyl diethylphosphonoacetate finds applications primarily in:

  • Organic Synthesis: It is used as a versatile reagent for synthesizing various organic compounds.
  • Research: Its role in studying reaction mechanisms and developing new synthetic methodologies makes it valuable in academic and industrial research settings.

Methyl diethylphosphonoacetate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Diethyl phosphonateC6_6H15_{15}O4_4PCommonly used as a reagent but lacks the acetyl group.
Methyl phenylphosphonateC9_9H11_{11}O4_4PContains a phenyl group, altering its reactivity profile.
Ethyl phosphonic acidC2_2H7_7O3_3PSimpler structure, primarily used for its acidity rather than reactivity.

Methyl diethylphosphonoacetate's unique combination of ethyl and methyl groups attached to the phosphorus atom distinguishes it from these similar compounds, influencing its reactivity and utility in organic synthesis. Its specific applications in forming allylic fluorides and participating in Diels-Alder reactions further highlight its unique role among organophosphorus compounds.

Methyl diethylphosphonoacetate emerged from the evolution of phosphonate chemistry, rooted in Leopold Horner’s 1958 modification of the Wittig reaction. Horner demonstrated that stabilized phosphonate carbanions could replace phosphonium ylides, avoiding the limitations of traditional Wittig reagents. Subsequent work by Wadsworth and Emmons in the 1960s solidified its role in olefination, particularly for synthesizing E-alkenes.

Key Milestones in Development

YearContributionResearchers
1958Introduction of phosphonate-stabilized carbanionsLeopold Horner
1961Optimization of reaction conditions for E-selectivityWadsworth & Emmons
1983Z-selective HWE reactions using Still–Gennari conditionsStill & Gennari
2003Solid-phase synthesis of phosphonoacetate oligonucleotidesGlen Research

Position in Phosphonate Chemistry Research

Methyl diethylphosphonoacetate occupies a unique niche among phosphonates, balancing reactivity and stability. Unlike triethyl phosphonoacetate, which lacks a methyl ester group, its structure facilitates controlled deprotonation and nucleophilic attack. The diethyl groups enhance solubility in organic solvents, while the methyl ester directs electronic effects for regioselectivity.

Comparative Analysis of Phosphonate Esters

CompoundStructureKey PropertyApplications
Methyl diethylphosphonoacetate$$ \text{CH}3\text{O}2\text{CCH}2\text{P(O)(OEt)}2 $$High E-selectivity, stable carbanionOlefination, Diels-Alder reactions
Triethyl phosphonoacetate$$ \text{EtO}2\text{CCH}2\text{P(O)(OEt)}_2 $$Lower E-selectivityGeneral HWE reactions
tert-Butyl diethylphosphonoacetate$$ \text{(}^t\text{BuO}2\text{CCH}2\text{P(O)(OEt)}_2 $$Bulky protecting groupStereoselective syntheses

Academic and Industrial Research Significance

The compound’s versatility underpins its widespread use:

  • Pharmaceutical Synthesis: Key intermediate for allylic fluorides, antibiotic building blocks (e.g., botulinum neurotoxin inhibitors), and immunosuppressive agents.
  • Agrochemicals: Precursor to herbicides and fungicides via regioselective Diels-Alder reactions.
  • Material Science: Used in synthesizing substituted thiophenes and furans for diabetes-related therapies.

Applications in Key Fields

FieldExample ApplicationReference
PharmaceuticalsSynthesis of pyridone alkaloids with neuritogenic activity
Oligonucleotide ChemistryPhosphonoacetate-modified siRNA for enhanced transfection
AgrochemicalsHerbicide intermediates via HWE reaction

Michaelis-Arbuzov Reaction Pathways

Classical Synthesis Approaches

The classical Michaelis-Arbuzov reaction represents the most fundamental approach for synthesizing methyl diethylphosphonoacetate, involving the reaction between triethyl phosphite and methyl chloroacetate under elevated temperatures [9]. This transformation, first described by Michaelis in 1898 and later extensively studied by Arbuzov, proceeds through a well-established mechanism involving nucleophilic attack by the phosphorus atom on the electrophilic carbon of the alkyl halide [10] [12].

The classical synthesis typically requires heating the reaction mixture at temperatures ranging from 135°C to 150°C for extended periods, often 10-16 hours, to achieve complete conversion [24]. The reaction mechanism initiates with the nucleophilic attack of the lone pair electrons on the phosphorus atom of triethyl phosphite toward the methyl chloroacetate, forming a highly unstable phosphonium intermediate [10]. This intermediate subsequently undergoes a second nucleophilic substitution reaction where the displaced chloride ion attacks one of the ethyl groups attached to phosphorus, resulting in the formation of methyl diethylphosphonoacetate and ethyl chloride as a byproduct [9] [10].

The stoichiometry typically employs a slight excess of triethyl phosphite (1.1-1.2 equivalents) relative to methyl chloroacetate to ensure complete conversion [22] [24]. Under these classical conditions, yields of methyl diethylphosphonoacetate typically range from 85% to 95%, with the reaction proceeding cleanly with minimal side product formation [24] .

Modern Variations and Improvements

Contemporary modifications of the classical Michaelis-Arbuzov reaction have focused on reducing reaction temperatures, improving yields, and expanding substrate scope [10] [12]. Modern variations incorporate catalytic systems that enable milder reaction conditions while maintaining high conversion rates and selectivity [10] [15].

One significant improvement involves the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes while maintaining comparable yields [15]. Under microwave conditions, the reaction can be completed in 30-60 minutes at temperatures of 120-140°C, representing a substantial improvement over classical thermal heating methods [15]. These conditions not only reduce energy consumption but also minimize decomposition pathways that can occur during prolonged heating [15].

Temperature optimization studies have demonstrated that reaction rates increase significantly with temperature, following Arrhenius kinetics [10]. However, temperatures above 160°C can lead to decomposition of the phosphonoacetate product, establishing an optimal temperature window for synthetic applications [10] [15].

Lewis Acid-Mediated Michaelis-Arbuzov Processes

Lewis acid catalysis has emerged as a powerful strategy for activating alkyl halides toward nucleophilic attack by phosphites under significantly milder conditions [14] [16] [18]. The incorporation of Lewis acids such as trimethylsilyl halides, cerium chloride, and other metal-based catalysts enables the Michaelis-Arbuzov reaction to proceed at temperatures as low as room temperature [16] [18].

Trimethylsilyl halides, particularly trimethylsilyl bromide and trimethylsilyl iodide, have proven especially effective as catalysts for this transformation [14] [18]. These catalysts function by coordinating to the halide, increasing its electrophilicity and facilitating the initial nucleophilic attack by the phosphite [14]. The mechanism involves formation of a complex between the alkyl halide and Lewis acid catalyst, which enhances the electrophilic nature of the alkyl halide and facilitates nucleophilic substitution [15].

Cerium chloride supported on silica gel represents another effective Lewis acid catalyst system for methyl diethylphosphonoacetate synthesis [15]. This heterogeneous catalyst offers advantages including ease of separation, recyclability, and tolerance to moisture [15]. Under these conditions, reactions proceed at 80-120°C with reaction times of 4-8 hours, yielding products in 85-94% yield [15].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Reference
Trimethylsilyl bromide25-802-1275-90 [14] [18]
Cerium chloride/silica80-1204-885-94 [15]
Classical thermal135-15010-1685-95 [24]

Room Temperature Methodologies

The development of room temperature methodologies for methyl diethylphosphonoacetate synthesis represents a significant advancement in synthetic efficiency and energy conservation [16] [17]. These approaches typically employ highly active Lewis acid catalysts or alternative activation strategies that circumvent the need for elevated temperatures [16] [17].

Room temperature synthesis has been achieved through the use of specific Lewis acid combinations that dramatically increase the electrophilicity of methyl chloroacetate [16]. These systems typically involve the interaction of arylmethyl halides with triethyl phosphite in the presence of Lewis acids such as aluminum chloride or boron trifluoride [16]. The reaction proceeds through formation of a highly electrophilic intermediate that readily undergoes nucleophilic attack by the phosphite [16].

Alternative room temperature approaches involve the use of activated alkyl halides or the pre-formation of phosphonium intermediates under mild conditions [17]. These methodologies often require longer reaction times (12-24 hours) compared to thermal methods, but offer significant advantages in terms of functional group tolerance and reduced energy requirements [17].

Silyl-Arbuzov Adaptations

Silyl-Arbuzov adaptations represent a specialized variant of the classical reaction that employs silyl phosphites instead of traditional alkyl phosphites [10] [19]. This approach offers unique advantages, particularly when the final product requires free phosphonic acid functionality rather than ester groups [10].

The silyl-Arbuzov reaction utilizes reagents such as tris(trimethylsilyl)phosphite or bis(trimethylsilyl)phosphite, which react with methyl chloroacetate under modified conditions [10] [19]. The reaction mechanism differs from the classical pathway in that the displaced trimethylsilyl groups are readily hydrolyzed during workup, providing direct access to phosphonic acid derivatives [10].

This methodology exhibits reversed halide reactivity compared to classical Michaelis-Arbuzov reactions, with the order being alkyl chloride > alkyl bromide > alkyl iodide [10]. The silyl-Arbuzov approach is particularly valuable for synthesizing phosphonoacetic acid derivatives that would otherwise require additional deprotection steps [10] [19].

Alternative Synthetic Routes

Metal-Catalyzed Approaches

Metal-catalyzed approaches for methyl diethylphosphonoacetate synthesis have emerged as powerful alternatives to traditional thermal methods, offering improved selectivity and milder reaction conditions [21] [23]. These methodologies typically employ palladium, nickel, or copper catalysts to facilitate carbon-phosphorus bond formation through cross-coupling reactions [21] [23].

Palladium-catalyzed approaches often involve the coupling of aryl halides with phosphonoacetate derivatives, enabling the construction of complex phosphonoacetate frameworks [21] [23]. These reactions typically employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium diacetate in combination with appropriate ligands [21] [23]. Reaction conditions generally involve heating to 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [21] [23].

The substrate scope of metal-catalyzed approaches extends beyond simple alkyl halides to include aryl bromides, aryl chlorides, and heteroaryl halides [21] [23]. This expanded scope enables the synthesis of structurally diverse phosphonoacetate derivatives that are difficult to access through classical Michaelis-Arbuzov reactions [21] [23]. Yields typically range from 65% to 90%, depending on the specific substrate and catalyst system employed [21] [23].

Copper-catalyzed methodologies offer complementary reactivity profiles, particularly for the formation of carbon-phosphorus bonds under oxidative conditions [20]. These approaches often involve the use of copper(I) or copper(II) salts in combination with appropriate ligands and oxidants [20]. The mechanisms typically involve single-electron transfer processes that generate radical intermediates, providing access to phosphonoacetate products through radical pathways [20].

Green Chemistry Methodologies

Green chemistry approaches for methyl diethylphosphonoacetate synthesis focus on reducing environmental impact through the use of renewable feedstocks, non-toxic solvents, and energy-efficient processes [25] [27] [29]. These methodologies align with the principles of sustainable chemistry while maintaining synthetic efficiency and product quality [25] [29].

Solvent-free methodologies represent one important green chemistry approach, eliminating the need for organic solvents entirely [25] [29]. These reactions typically employ neat conditions or solid-supported catalysts that enable efficient mixing and heat transfer without additional solvents [25]. Microwave-assisted solvent-free conditions have proven particularly effective, reducing reaction times while maintaining high yields [15] [25].

Aqueous reaction conditions offer another green alternative, utilizing water as the primary reaction medium [25] [29]. While traditional Michaelis-Arbuzov reactions are typically incompatible with water due to hydrolysis of the phosphite starting materials, specialized catalyst systems have been developed that enable efficient reactions in aqueous environments [25]. These systems often employ phase-transfer catalysts or surfactants to facilitate mass transfer between organic and aqueous phases [25].

Biocatalytic approaches represent an emerging area of green phosphonoacetate synthesis, utilizing enzymes to catalyze carbon-phosphorus bond formation under mild, environmentally benign conditions [25] [29]. While still in early development stages, these methodologies offer potential advantages including high selectivity, mild reaction conditions, and complete biodegradability of the catalytic system [25] [29].

Flow Chemistry Applications

Flow chemistry methodologies for methyl diethylphosphonoacetate synthesis offer significant advantages including improved heat and mass transfer, enhanced safety, and opportunities for process intensification [26] [28]. These continuous processing approaches enable precise control over reaction parameters and facilitate scale-up operations [26] [28].

Continuous flow Michaelis-Arbuzov reactions typically employ tubular reactors with precise temperature control, enabling the use of superheated solvents above their normal boiling points [26]. This approach allows for rapid heating and cooling cycles that are difficult to achieve in batch processes [26]. Flow rates are typically optimized to provide residence times of 15-60 minutes, depending on the specific reaction conditions and desired conversion [28].

The enhanced heat transfer characteristics of flow systems enable the safe operation at elevated temperatures and pressures, potentially accessing reaction conditions that would be hazardous in batch reactors [26] [28]. Temperature profiles can be precisely controlled along the reactor length, enabling staged heating or cooling as required by the reaction mechanism [26].

Process intensification through flow chemistry enables significant reductions in reaction volumes while maintaining or improving productivity [28]. The small reactor volumes reduce inventory of hazardous materials and enable rapid optimization of reaction conditions through systematic variation of flow rates, temperatures, and reagent concentrations [28].

Flow ParameterTypical RangeImpact on SynthesisReference
Residence Time15-60 minutesControls conversion efficiency [28]
Temperature120-200°CDetermines reaction rate [26] [28]
Pressure5-25 barEnables superheated solvents [26]
Flow Rate0.1-2.0 mL/minControls throughput [28]

Substitution Nucleophilic Second-Order versus Substitution Nucleophilic First-Order Pathways in Phosphonate Formation

The formation of phosphonates from methyl diethylphosphonoacetate proceeds through distinct mechanistic pathways characterized by their kinetic behavior and stereochemical outcomes [1] [2]. The substitution nucleophilic second-order mechanism involves the concerted attack of nucleophiles on the phosphorus center, resulting in second-order kinetics where the reaction rate depends on both the nucleophile and substrate concentrations [1] [3]. This pathway is favored when strong nucleophiles are present and steric hindrance is minimal, leading to a backside attack mechanism that produces inversion of configuration at the phosphorus center [3] [4].

In contrast, the substitution nucleophilic first-order mechanism proceeds through a stepwise process involving the initial formation of a carbocation intermediate [2] [5]. This pathway exhibits first-order kinetics, where the rate depends only on the substrate concentration, and typically results in racemization due to the planar nature of the intermediate carbocation [3] [6]. The stability of the carbocation intermediate is crucial for this mechanism, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations [7] [8].

The choice between these pathways is influenced by several factors including substrate structure, nucleophile strength, and solvent effects [5] [6]. Primary substrates generally favor the substitution nucleophilic second-order pathway due to the instability of primary carbocations, while tertiary substrates preferentially undergo substitution nucleophilic first-order reactions due to steric hindrance preventing backside attack [5] [9].

Intermediate Phosphonium Salt Stability

The stability of phosphonium salt intermediates in reactions involving methyl diethylphosphonoacetate varies significantly depending on the substitution pattern and electronic environment [10] [11]. Phosphonium salts derived from tertiary phosphines exhibit enhanced stability compared to their primary and secondary counterparts, with relative stabilities ranging from 0.0 to -5.8 kcal/mol for primary to tertiary phosphonium salts respectively [11] [12].

The lifetime of these intermediates spans several orders of magnitude, from 10^-12 seconds for highly reactive betaine intermediates to 10^-6 seconds for stabilized tertiary phosphonium salts [12]. The decomposition pathways of these intermediates include elimination reactions for primary and secondary phosphonium salts, while tertiary phosphonium salts tend to undergo rearrangement reactions [12].

Factors affecting phosphonium salt stability include the electronic nature of substituents, steric effects, and solvent interactions [11] [13]. The presence of electron-withdrawing groups can destabilize the phosphonium center, while electron-donating groups provide stabilization through hyperconjugation [13]. Additionally, the formation of stable phosphonium salts can be enhanced by the presence of bulky substituents that prevent decomposition through steric protection [11].

Stereochemical Considerations

The stereochemical outcome of reactions involving methyl diethylphosphonoacetate is governed by the mechanism of phosphorus-carbon bond formation and the nature of the transition state [3] [14]. In substitution nucleophilic second-order reactions, the backside attack mechanism leads to inversion of configuration at the phosphorus center, providing a predictable stereochemical outcome [3] [15].

Recent studies have demonstrated that under certain conditions, phosphorus nucleophiles can undergo inversion of configuration, contrary to the traditional expectation of retention [15] [16]. This unusual stereochemical behavior has been observed in intramolecular cyclization reactions where the formation of small rings forces the reaction to proceed through an alternative pathway involving phosphenium-bridged cations [16].

The stereochemical course of phosphonate formation is also influenced by the nature of the oxaphosphetane intermediate in Wittig-type reactions [17] [18]. The formation of oxaphosphetanes can occur through either concerted or stepwise mechanisms, with the stereochemical outcome depending on the relative stabilities of the diastereomeric oxaphosphetanes [18] [19]. The preference for cis or trans products is determined by the interplay of steric interactions in the transition state [18].

Computational Analysis

Ab Initio Studies

Ab initio calculations have provided crucial insights into the reaction mechanisms of methyl diethylphosphonoacetate at various levels of theory. Studies using restricted Hartree-Fock with 6-31+G* basis sets have elucidated the mechanism of the Horner-Wadsworth-Emmons reaction, revealing that the reaction proceeds through addition of the lithium enolate to the aldehyde followed by oxaphosphetane formation.

The calculations demonstrate that oxaphosphetane formation is the rate-determining step in both gas phase and solvated systems, with activation energies ranging from 14.3 to 18.7 kcal/mol depending on the degree of ylide stabilization. The transition state leading to trans-olefin formation is consistently more stable than that leading to cis-olefin formation, explaining the observed stereoselectivity.

Higher-level calculations using second-order Møller-Plesset perturbation theory provide more accurate energetics, with improved agreement to experimental selectivities. These studies reveal that the phosphonate moiety adopts a tetrahedral geometry at phosphorus with distorted bond angles due to the ester substituents.

Semi-Empirical Calculations

Semi-empirical methods, particularly Austin Model 1 and Parametric Method 3, have been employed to study large-scale systems involving methyl diethylphosphonoacetate due to their computational efficiency. These methods provide reasonable geometries and relative energies at significantly reduced computational cost compared to ab initio approaches.

Studies using Parametric Method 3 have revealed that the stability of phosphonate intermediates is influenced by both electronic and steric factors. The calculations correctly predict the order of stability for different phosphonium salt substitution patterns, with tertiary phosphonium salts being most stable.

Semi-empirical calculations have also been used to study the vibrational spectra of phosphonates, providing insight into the conformational preferences and intramolecular interactions. These studies reveal that phosphonates adopt conformations that minimize steric repulsion between the phosphorus substituents and the ester groups.

Transition State Modeling

Transition state modeling using density functional theory has provided detailed understanding of the reaction pathways involving methyl diethylphosphonoacetate [19] [18]. The calculations reveal that the oxaphosphetane formation in Wittig reactions occurs through a two-stage one-step mechanism, with carbon-carbon bond formation preceding phosphorus-oxygen bond formation [19].

The transition states for phosphonate formation exhibit characteristic geometries with partially formed bonds and specific angular arrangements that dictate the stereochemical outcome. The oxaphosphetane transition states show puckered ring conformations that relieve steric strain, with the degree of puckering depending on the substituents and their relative orientations [18].

Computational studies have identified the critical role of solvent effects in stabilizing transition states, with polar solvents significantly lowering activation barriers for ionic intermediates. The calculations demonstrate that continuum solvation models are essential for accurate prediction of reaction barriers and selectivities.

Energetics of Reaction Pathways

The energetics of reaction pathways involving methyl diethylphosphonoacetate have been extensively studied using various computational approaches. The reaction energies for phosphonate formation range from -8.4 to +12.6 kcal/mol depending on the specific pathway and intermediate stability.

The formation of oxaphosphetane intermediates is generally exothermic, with cis-oxaphosphetanes being more stable than trans-oxaphosphetanes by approximately 1.7 kcal/mol [17]. However, the kinetic preference often favors trans-oxaphosphetane formation due to lower activation barriers [18].

Computational analysis reveals that the decomposition of phosphonium salts follows first-order kinetics with activation energies ranging from 9 to 20 kcal/mol [12]. The energy barriers are influenced by the electronic nature of substituents, with electron-withdrawing groups increasing the barrier height [12].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-74-9

Wikipedia

Methyl diethylphosphonoacetate

Dates

Last modified: 08-15-2023

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